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Compound of Interest

Compound Name:
3-(3-Chloro-4-

methylphenyl)phenol

CAS No.: 1261943-09-2

Cat. No.: B6370197

Get Quote

Executive Summary & Strategic Importance
The unambiguous identification of 3-Chloro-4-methylphenol (CAS 615-62-3) is a critical quality

attribute in pharmaceutical synthesis, particularly when distinguishing it from its pervasive

isomer, 4-Chloro-3-methylphenol (Chlorocresol, PCMC, CAS 59-50-7).[1]

While PCMC is a common excipient and preservative, 3-Chloro-4-methylphenol is often

encountered as a process impurity, a degradation product (e.g., from chlorodienone

rearrangement), or a specific intermediate in herbicide synthesis.[1] Due to their identical

molecular weight (

g/mol ) and similar polarity, these isomers co-elute in many standard HPLC methods and
exhibit nearly identical Mass Spectrometry (MS) fragmentation patterns.[1]

This guide provides a self-validating spectroscopic workflow to differentiate these isomers,

prioritizing Nuclear Magnetic Resonance (NMR) as the gold standard for structural

confirmation.
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Quick Reference: The Isomer Landscape
Feature

Target: 3-Chloro-4-

methylphenol

Isomer: 4-Chloro-3-

methylphenol (PCMC)

CAS Number 615-62-3 59-50-7

Structure 1-OH, 3-Cl, 4-Me 1-OH, 3-Me, 4-Cl

Melting Point 55.5 °C (Distinctive) 64–66 °C

Key NMR Feature
Methyl group is ortho to a

doublet proton (H-5).[1][2]

Methyl group is ortho to a

singlet proton (H-2).[1]

Structural Analysis & Logic
To design a robust differentiation protocol, we must first visualize the proton environments.[1]

Both molecules are 1,2,4-trisubstituted benzenes, but the relative positions of the substituents

alter the spin-spin coupling network.[1]
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Target: 3-Chloro-4-methylphenol

Isomer: 4-Chloro-3-methylphenol (PCMC)
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H-5 (Doublet)
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Enhancement of H-2 (Singlet)

Click to download full resolution via product page

Caption: Structural logic flow comparing proton environments and predicted NOE correlations

for the two primary isomers.
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Primary Method: 1H NMR Spectroscopy
Causality: NMR is the only method that provides direct structural connectivity data. While

chemical shifts (

) can vary with concentration and solvent, coupling constants (

) and Nuclear Overhauser Effects (NOE) are invariant structural fingerprints.[1]

Experimental Protocol
Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl

(Deuterated Chloroform). Ensure the sample is dry to prevent water peak interference.

Acquisition: Acquire a standard 1H spectrum (min. 16 scans) and a 1D-NOESY or NOE-

difference spectrum targeting the methyl resonance (~2.3 ppm).[1]

Data Interpretation Guide
A. Coupling Pattern Analysis
The aromatic region (6.5 – 7.5 ppm) will show three protons for both isomers. The key

differentiator is the environment of the proton ortho to the methyl group.[1]

Signal
3-Chloro-4-methylphenol

(Target)
4-Chloro-3-methylphenol

(PCMC)

Methyl (

2.3 ppm)
Singlet (3H) Singlet (3H)

Proton Ortho to Me

H-5: Appears as a Doublet (

Hz).[1] Reason: H-5 is coupled

to H-6.

H-2: Appears as a Singlet (or

broad s).[1] Reason: H-2 is

isolated between OH and Me.

[1]

Proton Ortho to OH
H-2: Isolated Singlet (

Hz).[1]

H-6: Doublet (

Hz).[1]
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B. The "Self-Validating" NOE Test
This is the definitive confirmation step.[1]

Step 1: Irradiate the Methyl singlet at ~2.3 ppm.

Step 2: Observe which aromatic proton shows intensity enhancement.

If Target (3-Cl-4-Me): You will see enhancement of the Doublet at ~7.0 ppm (H-5).[1]

Logic: The methyl group at C4 is spatially close to H-5.[1] H-5 has a neighbor (H-6), so it is

a doublet.[1]

If Isomer (4-Cl-3-Me): You will see enhancement of the Singlet at ~6.7 ppm (H-2).[1]

Logic: The methyl group at C3 is spatially close to H-2.[1] H-2 has no ortho neighbors, so it

is a singlet.[1]

Secondary Method: Infrared (IR) Spectroscopy[1][3]
[4]
Causality: IR differentiation relies on the "Fingerprint Region" (1500–600 cm

), specifically the C-H out-of-plane (OOP) bending vibrations which are sensitive to the
substitution pattern on the benzene ring.[1]

Diagnostic Bands
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Feature 3-Chloro-4-methylphenol 4-Chloro-3-methylphenol

Substitution Pattern
1,2,4-Trisubstituted

(Asymmetric)

1,2,4-Trisubstituted

(Asymmetric)

Key OOP Bands

815–820 cm

(Strong) Indicates 2 adjacent

hydrogens (H-5, H-6).[1]

810 cm

(Strong) & 860–870 cm

(Medium) Indicates isolated H

and adjacent pair.[1]

OH Stretch

3600 cm

(Sharp, non-bonded) 3300–

3400 cm

(Broad, H-bonded)

Similar profile, but often shows

a shift in the C-O stretch

(~1160 cm

) due to meta-positioning.[1]

Protocol:

Prepare a KBr pellet (1-2 mg sample / 100 mg KBr) or use ATR (Attenuated Total

Reflectance).[1]

Validating Check: Look for the specific doublet of bands in the 800-900 cm

region for PCMC (810 & 870), whereas 3-Chloro-4-methylphenol often dominates with a
single strong band near 815-820 cm

.[1]

Tertiary Method: Physical Properties (Melting Point)
While not structural proof, the melting point provides a rapid "Go/No-Go" decision for purity

analysis.[1]

3-Chloro-4-methylphenol:55.5 °C (Often observed 48–53 °C in technical grades).[1]

4-Chloro-3-methylphenol:64–66 °C (Sharp).[1][2]
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Protocol: Use a capillary melting point apparatus with a ramp rate of 1 °C/min near the

expected range. A mixed melting point (mixing your sample with authentic PCMC) will show a

depression if your sample is the 3-Chloro isomer.[1]

Summary of Validation Workflow
To ensure scientific integrity, follow this decision tree:

Measure Melting Point: Is it < 60 °C? -> Suspect 3-Chloro-4-methylphenol.[1][3][4][5][6][7][8]

[9][10]

Run 1H NMR: Locate the Methyl peak (~2.3 ppm).[8]

Check Coupling: Look at the aromatic proton ortho to the methyl group (use NOE to confirm

which one it is).

Is the NOE-enhanced proton a Doublet? -> Confirmed 3-Chloro-4-methylphenol.

Is the NOE-enhanced proton a Singlet? -> Confirmed 4-Chloro-3-methylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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